1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone
Description
This compound features a 1H-tetrazole core substituted with a 3,4-difluorophenyl group, connected via a methylene bridge to a piperazine ring. The piperazine is further linked to a phenoxyethanone moiety. The 3,4-difluorophenyl group enhances electron-withdrawing effects and metabolic stability, while the phenoxyethanone may contribute to lipophilicity and binding affinity .
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-17-7-6-15(12-18(17)22)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUHHZEBPYAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, often referred to as compound 1, is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- Molecular Formula : C16H18F2N6O
- Molecular Weight : 336.33 g/mol
- CAS Number : 1049450-74-9
The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of difluorophenyl and piperazine moieties contributes to its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Compound 1 has been evaluated for its effectiveness against various bacterial strains. In vitro studies showed that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, while demonstrating lesser activity against Gram-negative bacteria such as Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that compound 1 induces apoptosis in cancer cell lines via the mitochondrial pathway. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15 | Mitochondrial pathway activation |
| A549 (lung cancer) | 20 | Cell cycle arrest and apoptosis |
Neuropharmacological Effects
Recent investigations have highlighted the neuropharmacological effects of compound 1. It has shown promise in modulating serotonin receptors, suggesting potential applications in treating mood disorders. Studies indicate that it may enhance serotonergic transmission, which could be beneficial in conditions like depression .
Study on Antimicrobial Efficacy
In a study conducted by Szulczyk et al. (2019), a series of tetrazole derivatives were synthesized and screened for antimicrobial activity. Compound 1 was included in this screening and exhibited notable efficacy against Staphylococcus aureus, with an MIC value of 32 μg/mL . This finding supports the hypothesis that modifications within the tetrazole framework can lead to enhanced biological activity.
Evaluation of Anticancer Activity
A separate study focused on the anticancer effects of compound 1 on various human cancer cell lines. The results demonstrated a dose-dependent response in HeLa cells, with an IC50 value indicating significant cytotoxicity at concentrations above 10 μM . These findings suggest that compound 1 may serve as a lead compound for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Tetrazole Derivatives
- Compound 7n (): 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone Key Differences: Replaces the phenoxyethanone with a sulfonyl group and introduces a thioether linkage. Higher molecular weight (520.10640 vs. ~450 estimated for the target) may affect bioavailability .
- Compound 13a (): 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone Key Differences: Uses an allyl-substituted piperazine and lacks fluorination on the phenyl ring.
Piperidine-Linked Tetrazole Derivatives
- Compounds 22–28 (): 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Key Differences: Piperidine replaces piperazine, and the phenoxy group is absent. Impact: Piperidine’s lower basicity (pKa ~11 vs. The absence of phenoxy may reduce aromatic stacking interactions in target binding .
Triazole and Sulfonylphenyl Analogs
- Compound 7o (): 2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone Key Differences: Incorporates a sulfonylphenyl group and nitro substituent. Impact: The nitro group may confer mutagenic risk, while the trifluoromethyl sulfonyl group enhances hydrophobicity. The target compound’s phenoxyethanone likely offers a better balance of solubility and lipophilicity .
Compound 11a () : Urea derivatives with piperazine-thiazole linkages
Structural and Functional Data Tables
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving tetrazole formation, piperazine alkylation, and phenoxyethanone coupling. Yields may vary due to steric effects from the 3,4-difluorophenyl group .
- Pharmacological Potential: Fluorine atoms and the tetrazole-piperazine scaffold align with kinase inhibitor motifs (e.g., VEGF inhibitors). The phenoxy group may mimic tyrosine residues in ATP-binding pockets .
- Metabolic Stability : The 3,4-difluorophenyl group resists oxidative metabolism, while the piperazine may undergo N-acetylation or oxidation. Comparative studies with sulfonyl analogs () suggest longer half-life for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
